2-Oxononanal

Description

Structure

3D Structure

Properties

CAS No. |

2363-87-3 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

2-oxononanal |

InChI |

InChI=1S/C9H16O2/c1-2-3-4-5-6-7-9(11)8-10/h8H,2-7H2,1H3 |

InChI Key |

ZWROXKPAXPBUNI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)C=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2-Oxononanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxononanal, an α-keto aldehyde, belongs to a class of organic compounds characterized by the presence of two adjacent carbonyl groups. While specific experimental data for this compound is limited in publicly available literature, this guide provides a comprehensive overview of its known chemical properties and structure, supplemented with information on the general characteristics and experimental protocols relevant to aliphatic α-keto aldehydes. This document aims to serve as a foundational resource for professionals in research and drug development who may encounter or have an interest in this and related molecules.

Chemical Structure and Properties

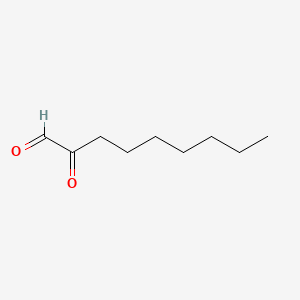

This compound, with the IUPAC name this compound, is a nine-carbon chain containing an aldehyde functional group and a ketone functional group at the second carbon position.[1]

Structure

The chemical structure of this compound is depicted in the following diagram.

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O₂ | PubChem[1] |

| Molecular Weight | 156.22 g/mol | PubChem[1] |

| XLogP3 | 2.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 7 | PubChem[1] |

| Exact Mass | 156.115029749 | PubChem[1] |

| Topological Polar Surface Area | 34.1 Ų | PubChem[1] |

| Heavy Atom Count | 11 | PubChem[1] |

Due to the polar carbonyl groups, aldehydes and ketones generally exhibit higher boiling points than alkanes of similar molecular weight.[2][3][4] However, they have lower boiling points than corresponding alcohols due to the absence of intermolecular hydrogen bonding.[2][3][4] Smaller aldehydes and ketones show some solubility in water, which decreases as the carbon chain length increases.[3][4]

Experimental Protocols

Specific experimental protocols for the synthesis and analysis of this compound are not detailed in the available literature. However, general methods for the synthesis and analysis of α-keto aldehydes are well-established and can be adapted for this compound.

Synthesis

A common method for the synthesis of aldehydes is the oxidation of primary alcohols.[5][6][7] To produce an α-keto aldehyde like this compound, the corresponding α-hydroxy aldehyde would be the immediate precursor, though the synthesis would more practically start from the corresponding 1,2-diol and proceed through selective oxidation.

A general workflow for the synthesis of an α-keto aldehyde from a primary alcohol is outlined below.

Caption: General synthetic workflow for an α-keto aldehyde.

Methodology for Oxidation of Primary Alcohols to Aldehydes:

-

Reagents: A mild oxidizing agent such as Pyridinium chlorochromate (PCC) is often used to prevent over-oxidation to a carboxylic acid.[6][8] Other reagents include Dess-Martin periodinane (DMP) or Swern oxidation conditions.[6]

-

Procedure: The primary alcohol is dissolved in a suitable anhydrous solvent, such as dichloromethane (DCM). The mild oxidizing agent is added, and the reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is typically filtered through a pad of silica gel to remove the chromium salts (in the case of PCC). The solvent is then removed under reduced pressure, and the resulting crude aldehyde is purified by column chromatography.

Analysis

The analysis of α-keto aldehydes like this compound can be challenging due to their reactivity and often low concentrations in biological matrices. Derivatization followed by chromatographic techniques is a common approach.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatization: Aldehydes and ketones can be derivatized to form more volatile and stable compounds suitable for GC analysis. A common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the carbonyl groups to form oximes.[9][10]

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Procedure: The sample containing the analyte is mixed with the derivatizing agent. After the reaction is complete, the derivatives are extracted into an organic solvent. An aliquot of the extract is injected into the GC-MS system. The compounds are separated on a capillary column and detected by the mass spectrometer.

High-Performance Liquid Chromatography (HPLC):

-

Derivatization: For HPLC analysis, derivatization is often employed to introduce a chromophore or fluorophore for sensitive detection. Common derivatizing agents for dicarbonyl compounds include o-phenylenediamine (OPD) and 2,3-diaminonaphthalene (DAN), which form fluorescent quinoxaline derivatives.[11][12][13][14][15]

-

Instrumentation: An HPLC system equipped with a UV or fluorescence detector.

-

Procedure: The sample is mixed with the derivatizing agent, and the reaction is allowed to proceed, sometimes with gentle heating. The resulting solution is then injected into the HPLC system. The derivatives are separated on a reverse-phase column and detected by their absorbance or fluorescence.

Biological Significance and Signaling Pathways

There is currently no specific information available in the searched literature regarding the biological role or involvement of this compound in signaling pathways. However, α-keto aldehydes as a class are known to be reactive molecules that can be formed endogenously through processes like lipid peroxidation and carbohydrate metabolism.[16][17] These compounds are electrophilic and can react with nucleophilic sites on biomolecules such as proteins and DNA, potentially leading to cellular damage.[17] The detoxification of aldehydes in biological systems is carried out by enzymes such as aldehyde dehydrogenases (ALDHs) and aldo-keto reductases (AKRs).[18]

The general relationship of reactive aldehydes in cellular processes is illustrated below.

Caption: General role of reactive aldehydes in cellular damage.

Conclusion

This compound is an α-keto aldehyde for which specific experimental data is scarce. This guide has summarized the available computed properties and presented its chemical structure. Furthermore, it has provided an overview of general experimental protocols for the synthesis and analysis of aliphatic α-keto aldehydes, which can serve as a starting point for researchers working with this or similar compounds. While the specific biological role of this compound remains to be elucidated, the known reactivity of the α-keto aldehyde functional group suggests potential involvement in processes related to oxidative stress and cellular damage. Further research is warranted to fully characterize the physicochemical properties and biological significance of this compound.

References

- 1. Nonanal, 2-oxo- | C9H16O2 | CID 142757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. brainkart.com [brainkart.com]

- 3. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 4. byjus.com [byjus.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. youtube.com [youtube.com]

- 9. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Determination of a-dicarbonyl compounds of wine by HPLC after derivatization (Type-IV) | OIV [oiv.int]

- 12. A Novel Chromatographic Method to Assess the Binding Ability towards Dicarbonyls - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. Method for the determination of α-dicarbonyl compounds of wine by HPLC after derivatization by 1,2-diaminobenzene | OIV [oiv.int]

- 16. tandfonline.com [tandfonline.com]

- 17. An Overview of the Chemistry and Biology of Reactive Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Aldehyde Dehydrogenase and Aldo-Keto Reductase Enzymes: Basic Concepts and Emerging Roles in Diabetic Retinopathy [mdpi.com]

The Biosynthesis of 2-Oxononanal from Linoleic Acid: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway leading from the essential fatty acid, linoleic acid, to the reactive carbonyl species, 2-oxononanal. This pathway is of significant interest in various fields, including food science, agriculture, and medicine, due to the diverse biological activities of its intermediates and final products. This document details the enzymatic cascade, provides quantitative data on reaction kinetics and yields, outlines key experimental protocols for pathway analysis, and presents visual diagrams of the biosynthetic and experimental workflows.

Introduction

The oxidative metabolism of polyunsaturated fatty acids gives rise to a vast array of bioactive molecules. One such pathway, the lipoxygenase (LOX) pathway, is responsible for the conversion of linoleic acid into various C9 aldehydes, which are significant contributors to the characteristic aromas of many fruits and vegetables. A lesser-studied downstream product of this pathway, this compound, is a subject of growing interest due to its potential role in cellular signaling and pathology. Understanding the biosynthesis of this compound is crucial for harnessing its potential applications and mitigating its possible detrimental effects.

This guide will focus on the core enzymatic steps, from the initial oxygenation of linoleic acid to the formation of key aldehyde intermediates, and the subsequent, less characterized, oxidation to this compound.

The Biosynthetic Pathway from Linoleic Acid to this compound

The conversion of linoleic acid to this compound is a multi-step process initiated by the action of lipoxygenase and hydroperoxide lyase. While the initial steps are well-defined, the final conversion to this compound is less characterized and may involve several potential enzymatic and non-enzymatic routes.

Step 1: Formation of 9-Hydroperoxy-10(E),12(Z)-octadecadienoic acid (9-HPODE)

The biosynthesis is initiated by the enzyme 9-lipoxygenase (9-LOX) , which catalyzes the regio- and stereospecific dioxygenation of linoleic acid. This reaction introduces a hydroperoxy group at the C-9 position, yielding 9-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9-HPODE).[1][2]

Step 2: Cleavage of 9-HPODE to C9 Aldehydes

The unstable 9-HPODE intermediate is then cleaved by the enzyme hydroperoxide lyase (HPL) .[3][4] This cleavage results in the formation of a C9 aldehyde, primarily (3Z)-nonenal , and a C9 oxo-acid, 9-oxononanoic acid.

Step 3: Isomerization of (3Z)-nonenal

(3Z)-nonenal can undergo isomerization to the more stable (2E)-nonenal . This isomerization can occur spontaneously or be catalyzed by isomerases. (2E)-nonenal is a well-known volatile compound contributing to the aroma of various foods and is also implicated in the stale flavor of beer.[3]

Step 4: Oxidation of 2-Nonenal to this compound

The final step, the conversion of a nonenal isomer to this compound, is not as clearly defined in the scientific literature. It is hypothesized to occur via oxidation. Potential enzymatic mediators of this step include:

-

Aldehyde Dehydrogenases (ALDHs): These enzymes are known to oxidize a wide range of aldehydes. Some ALDHs have been shown to act on trans-2-nonenal.[5][6]

-

Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes is involved in the metabolism of a vast array of substrates, including fatty acids and their derivatives.[7][8][9] It is plausible that specific CYP isoforms could catalyze the oxidation of 2-nonenal to this compound.

Non-enzymatic oxidation by reactive oxygen species (ROS) may also contribute to the formation of this compound.

Quantitative Data

The efficiency of the biosynthetic pathway is dependent on the kinetic properties of the involved enzymes and the reaction conditions. The following tables summarize key quantitative data reported in the literature.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km | Vmax | Source |

| Myoglobin (mutant H64V) | Linoleic Acid | ~ Kd | - | [10] |

| Soybean Lipoxygenase-1B | Linoleic Acid | 7.7 µmol | 30.0 nmol HPODs/mg protein/min | |

| Papaya Hydroperoxide Lyase | 13S-HPODE | 140 µM | - | [11] |

Table 2: Product Yields

| Starting Material | Product | Enzyme System | Yield | Source |

| Linoleic Acid | 9S-Hydroperoxide | Recombinant Maize 9-Lipoxygenase | 99% of hydroperoxides | [12] |

| 1 mM 13S-HPODE | 12-oxo-9(Z)-dodecenoic acid | Recombinant Papaya Hydroperoxide Lyase | 90% | [11] |

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the biosynthesis of this compound from linoleic acid.

Lipoxygenase (LOX) Activity Assay

This protocol is based on the spectrophotometric detection of the formation of conjugated dienes in the hydroperoxide product.[7][13]

Materials:

-

Sodium phosphate buffer (50.0 mM, pH 6.0)

-

Linoleic acid

-

Tween 20

-

0.5 M NaOH

-

Enzyme extract

-

Spectrophotometer capable of reading at 234 nm

Procedure:

-

Substrate Preparation (10 mM Sodium Linoleate Stock): a. In a light-protected flask, mix 10 mL of boiled distilled water, 78 µL of linoleic acid, and 90 µL of Tween 20. b. Clarify the solution by adding 0.5 M NaOH dropwise. c. Bring the final volume to 25 mL with boiled distilled water. d. Aliquot and store at -20°C.

-

Assay: a. Prepare a blank cuvette with 1002 µL of phosphate buffer and 10.0 µL of the sodium linoleate stock solution. b. Prepare the test cuvette with 1000 µL of phosphate buffer, 10.0 µL of the sodium linoleate stock solution, and 2.0 µL of the enzyme extract. c. Zero the spectrophotometer with the blank at 234 nm. d. Initiate the reaction in the test cuvette and immediately monitor the increase in absorbance at 234 nm for 2 minutes. e. Calculate the enzyme activity using the molar extinction coefficient for the hydroperoxide (ε = 25,000 M-1 cm-1).

Hydroperoxide Lyase (HPL) Activity Assay

This protocol measures the activity of HPL by monitoring the decrease in absorbance at 234 nm, which corresponds to the cleavage of the hydroperoxide substrate.[14]

Materials:

-

Sodium phosphate buffer (50 mM, pH 7.5)

-

9-HPODE substrate (prepared enzymatically or purchased)

-

Enzyme extract

-

Spectrophotometer capable of reading at 234 nm

Procedure:

-

Assay Mixture Preparation: a. In a cuvette, prepare a 1 mL reaction mixture containing 50 mM sodium phosphate buffer (pH 7.5) and the enzyme extract.

-

Reaction Initiation and Measurement: a. Start the reaction by adding a known concentration of 9-HPODE (e.g., 43 µM). b. Immediately and continuously monitor the decrease in absorbance at 234 nm at 25°C.

-

Activity Calculation: a. One unit of HPL activity is defined as the amount of enzyme that converts 1 µmol of substrate per minute.

GC-MS Analysis of C9 Aldehydes

This protocol outlines a general method for the identification and quantification of C9 aldehydes produced from the enzymatic reaction.

Materials:

-

Reaction mixture containing C9 aldehydes

-

Internal standard (e.g., nonanal-d18)

-

Anhydrous sodium sulfate

-

Derivatization agent (e.g., PFBHA for oximation followed by BSTFA for silylation)

-

Organic solvent (e.g., hexane)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Extraction: a. Stop the enzymatic reaction (e.g., by adding a quenching agent or acidifying). b. Add the internal standard. c. Extract the aldehydes with an organic solvent. d. Dry the organic phase with anhydrous sodium sulfate.

-

Derivatization: a. Evaporate the solvent under a stream of nitrogen. b. Re-dissolve the residue in a suitable solvent and add the derivatization agent(s). c. Heat the mixture to complete the derivatization.

-

GC-MS Analysis: a. Inject the derivatized sample into the GC-MS. b. Use a suitable capillary column (e.g., DB-5ms). c. Employ a temperature program to separate the analytes (e.g., initial temperature of 40°C, ramp to 250°C). d. Identify the C9 aldehydes based on their retention times and mass spectra compared to authentic standards. e. Quantify the aldehydes by comparing their peak areas to that of the internal standard.

Conclusion

The biosynthesis of this compound from linoleic acid is a complex enzymatic cascade that is of considerable scientific and industrial interest. While the initial steps involving 9-lipoxygenase and hydroperoxide lyase are well-established, further research is required to fully elucidate the final oxidative conversion to this compound. The protocols and data presented in this guide provide a solid foundation for researchers to investigate this pathway, quantify its products, and explore its implications in various biological and chemical systems. A deeper understanding of this pathway will undoubtedly open new avenues for applications in drug development, food technology, and the study of oxidative stress-related phenomena.

References

- 1. researchgate.net [researchgate.net]

- 2. Method to produce 9(S)-hydroperoxides of linoleic and linolenic acids by maize lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of 9-fatty acid hydroperoxide lyase-like activity in germinating barley seeds that transforms 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid into 2(E)-nonenal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Gas-Phase Biosensors (Bio-Sniffers) for Measurement of 2-Nonenal, the Causative Volatile Molecule of Human Aging-Related Body Odor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aldehyde dehydrogenase 2 activity and aldehydic load contribute to neuroinflammation and Alzheimer’s disease related pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic activation of trans-4-hydroxy-2-nonenal, a toxic product of membrane lipid peroxidation and inhibitor of P450 cytochromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. The lipoxygenase activity of myoglobin. Oxidation of linoleic acid by the ferryl oxygen rather than protein radical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of Polymer Precursor 12-Oxododecenoic Acid Utilizing Recombinant Papaya Hydroperoxide Lyase in an Enzyme Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

The Genesis of 2-Oxononanal: A Technical Guide to its Formation in Lipid Peroxidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipid peroxidation, a fundamental process in oxidative stress, generates a complex array of reactive aldehydes that play pivotal roles in cellular signaling and pathology. Among these, 2-oxononanal, a nine-carbon α,β-unsaturated oxo-aldehyde, is an emerging molecule of interest due to its potential biological activities. This technical guide provides an in-depth exploration of the core mechanisms underlying the formation of this compound from the peroxidation of polyunsaturated fatty acids. It details both enzymatic and non-enzymatic pathways, offers insights into quantitative analysis, and presents detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers investigating the role of lipid-derived aldehydes in health and disease, and for professionals in drug development targeting oxidative stress pathways.

Introduction to Lipid Peroxidation and Aldehyde Formation

Lipid peroxidation is a chain reaction initiated by the attack of reactive oxygen species (ROS) on polyunsaturated fatty acids (PUFAs), particularly omega-6 fatty acids like linoleic acid, which are abundant in cellular membranes.[1][2] This process consists of three main stages: initiation, propagation, and termination. The propagation phase leads to the formation of lipid hydroperoxides (LOOHs), which are unstable and can decompose into a variety of secondary products, including a diverse range of aldehydes.[3] These aldehydes, such as malondialdehyde (MDA) and 4-hydroxy-2-nonenal (HNE), are well-established biomarkers of oxidative stress and are known to be cytotoxic and genotoxic.[4][5]

This compound is a nine-carbon aldehyde containing a ketone group at the second carbon position. While less studied than HNE, its structure suggests significant reactivity and potential for engaging in biological processes. This guide will elucidate the pathways leading to its formation.

Mechanism of this compound Formation

The formation of this compound can occur through both enzymatic and non-enzymatic pathways, primarily originating from the oxidation of omega-6 polyunsaturated fatty acids like linoleic acid.

Enzymatic Formation

The enzymatic pathway to aldehyde formation is a highly specific process initiated by lipoxygenases (LOX).[6] In plants and some mammalian tissues, LOX catalyzes the stereospecific insertion of molecular oxygen into PUFAs. In the case of linoleic acid, this leads to the formation of 9-hydroperoxyoctadecadienoic acid (9-HPODE) and 13-hydroperoxyoctadecadienoic acid (13-HPODE).[4][6]

Subsequent cleavage of these hydroperoxides by the enzyme hydroperoxide lyase (HPL) yields volatile aldehydes and oxo-acids. Specifically, the cleavage of 9-HPODE by HPL can yield 9-oxononanoic acid.[7] While direct enzymatic conversion to this compound is not extensively documented, related C9 aldehydes like 2-nonenal are known products of this pathway. The formation of this compound likely involves further oxidation of intermediates.

References

- 1. An update on products and mechanisms of lipid peroxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lowering dietary linoleic acid reduces bioactive oxidized linoleic acid metabolites in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. collected.jcu.edu [collected.jcu.edu]

- 4. Differential formation of octadecadienoic acid and octadecatrienoic acid products in control and injured/infected potato tubers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Stereochemical nature of the products of linoleic acid oxidation catalyzed by lipoxygenases from potato and soybean - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

2-Oxononanal in Cellular Signaling: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the current understanding of 2-oxononanal, a saturated oxo-aldehyde derived from lipid peroxidation. It details its chemical properties, reactivity, and known biological effects, while also highlighting the significant gaps in the research concerning its specific roles in cellular signaling pathways.

Executive Summary

This compound is a product of lipid peroxidation, a process implicated in numerous physiological and pathological conditions. Unlike the extensively studied α,β-unsaturated aldehydes such as 4-hydroxy-2-nonenal (4-HNE) and 4-oxo-2-nonenal (ONE), this compound lacks a carbon-carbon double bond, which significantly influences its reactivity and potential signaling functions. While research has established the role of other lipid aldehydes as signaling molecules in pathways governing inflammation, apoptosis, and oxidative stress, the specific contributions of this compound remain largely uncharacterized. This document synthesizes the available information on this compound, focusing on its chemical nature, mechanisms of molecular interaction, and cytotoxic effects, and compares it with its more studied unsaturated counterparts. The significant knowledge gaps presented underscore the need for further investigation into the potential signaling roles of this lipid-derived aldehyde.

Introduction: The Landscape of Lipid Peroxidation Products

Lipid peroxidation, the oxidative degradation of lipids, generates a complex array of reactive aldehydes. These molecules can act as second messengers, modulating cellular signaling pathways and contributing to the pathophysiology of various diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. Among the most studied are 4-HNE and 4-ONE, which are known to form adducts with proteins, nucleic acids, and lipids, thereby altering their function. This compound, a saturated 9-carbon aldehyde with a ketone group at the second carbon, is another product of this process. However, its biological activities and particularly its role in cell signaling are less understood.

Generation and Chemical Properties of this compound

This compound is formed during the oxidative degradation of polyunsaturated fatty acids. Its chemical structure, lacking the α,β-unsaturation found in HNE and ONE, renders it less electrophilic. This structural difference is critical as the double bond in unsaturated aldehydes is a primary site for Michael addition reactions with cellular nucleophiles.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Quantitative Data: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C9H16O2 | PubChem CID: 142757 |

| Molecular Weight | 156.22 g/mol | PubChem CID: 142757 |

| XLogP3 | 2.1 | PubChem CID: 142757 |

| Hydrogen Bond Donor Count | 0 | PubChem CID: 142757 |

| Hydrogen Bond Acceptor Count | 2 | PubChem CID: 142757 |

| Rotatable Bond Count | 7 | PubChem CID: 142757 |

Molecular Interactions: Protein Adduction

A primary mechanism by which reactive aldehydes exert their biological effects is through the formation of covalent adducts with cellular macromolecules, particularly proteins. The aldehyde group of this compound can react with nucleophilic amino acid residues such as lysine, histidine, and cysteine.

The most probable reaction is the formation of a Schiff base with the ε-amino group of lysine residues. This initial reaction can be reversible but can also lead to more stable, secondary modifications and protein cross-linking.

Caption: General mechanism of Schiff base formation.

In contrast, 4-oxo-2-nonenal (ONE) is significantly more reactive than 4-hydroxy-2-nonenal (HNE) and is a potent protein cross-linker. Studies have shown that ONE is 4-5 times more neurotoxic than HNE at similar concentrations[1]. While direct comparative studies with this compound are scarce, the absence of the conjugated double bond in this compound suggests it is likely less reactive than ONE.

Cellular Effects of this compound

Direct studies on the cellular effects of this compound are limited. However, research on similar lipid aldehydes provides a framework for its potential biological activities.

Cytotoxicity

There is a lack of specific data on the cytotoxicity of this compound in various cell lines. For comparison, 4-oxo-2-nonenal has been shown to be toxic to human neuroblastoma cells at low micromolar concentrations[1]. Given its reactivity, it is plausible that this compound also exhibits cytotoxic effects, likely through protein modification and induction of oxidative stress, although potentially at higher concentrations than its unsaturated counterparts.

Role in Cellular Signaling: An Unexplored Frontier

Currently, there is a significant dearth of scientific literature detailing the specific role of this compound in any cellular signaling pathway. The well-documented signaling roles of 4-HNE and 4-ONE involve the modulation of pathways such as:

-

NF-κB Signaling: Involved in inflammation and immune responses.

-

MAPK Signaling: Regulates cell proliferation, differentiation, and apoptosis.

-

Nrf2/ARE Pathway: The primary cellular defense against oxidative stress.

-

Apoptotic Pathways: Involving caspases and Bcl-2 family proteins.

It is conceivable that this compound could influence these or other pathways, but this remains to be experimentally validated. The modification of key signaling proteins by this compound could alter their activity, localization, or interaction with other proteins, thereby initiating or modulating a signaling cascade.

The following diagram illustrates a hypothetical workflow for investigating the signaling roles of this compound.

Caption: A proposed experimental workflow.

Experimental Protocols: Methodologies for Studying Lipid Aldehydes

Detection and Quantification

-

High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of this compound in biological samples, often after derivatization to a more stable and detectable compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive method for the detection and quantification of volatile and semi-volatile compounds like aldehydes.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for identifying and quantifying specific protein adducts of this compound. This technique allows for the precise localization of the modification on a protein.

Cellular Assays

-

Cell Culture: Various cell lines (e.g., hepatocytes, neurons, macrophages) can be treated with this compound to assess its effects.

-

Western Blotting: Used to detect changes in the levels and post-translational modifications (e.g., phosphorylation) of specific proteins in signaling pathways. Antibodies specific for aldehyde-adducted proteins can also be employed.

-

Quantitative Real-Time PCR (qPCR): To measure changes in the expression of target genes involved in inflammation, oxidative stress, and apoptosis.

-

Immunofluorescence Microscopy: To visualize the subcellular localization of proteins and the formation of protein adducts within cells.

Conclusion and Future Directions

This compound represents a significant knowledge gap in the field of lipid peroxidation and cellular signaling. While its chemical properties and potential for protein adduction are understood in principle, its specific biological roles remain largely unexplored. The lack of a conjugated double bond distinguishes it from well-studied lipid aldehydes like 4-HNE and 4-ONE, suggesting it may have a different reactivity profile and, consequently, distinct effects on cellular processes.

Future research should focus on:

-

Directly investigating the interaction of this compound with key signaling proteins.

-

Characterizing the downstream cellular responses to this compound exposure, including changes in gene expression and protein activity.

-

Comparing the signaling effects of this compound with other lipid peroxidation products to understand its unique contributions.

-

Developing specific biomarkers for this compound adduction to assess its role in disease models.

A thorough understanding of the biological activities of this compound will provide a more complete picture of the complex roles of lipid peroxidation products in health and disease, and may reveal new therapeutic targets for a variety of oxidative stress-related pathologies.

References

The Metabolic Journey of 2-Oxononanal in Mammalian Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Oxononanal, a reactive α-oxoaldehyde, is an emerging molecule of interest in the study of lipid peroxidation and its pathological consequences. As a product of oxidative stress, understanding its metabolic fate is crucial for elucidating its role in cellular signaling and disease pathogenesis. This technical guide provides a comprehensive overview of the anticipated metabolic pathways of this compound in mammalian systems, drawing upon established knowledge of similar α,β-unsaturated and α-oxoaldehydes. While direct quantitative data for this compound remains limited, this document synthesizes the current understanding of its likely detoxification and excretion routes, offering a foundational resource for researchers in the field. Key metabolic pathways, including glutathione conjugation, enzymatic reduction and oxidation, and the glyoxalase system, are detailed. Furthermore, this guide presents generalized experimental protocols for the detection and quantification of this compound and its metabolites, alongside illustrative diagrams of the core metabolic processes to facilitate a deeper understanding.

Introduction to this compound

This compound is a nine-carbon α-oxoaldehyde that can be generated during the lipid peroxidation of polyunsaturated fatty acids. Its bifunctional nature, possessing both a ketone and an aldehyde group, renders it highly reactive towards biological nucleophiles such as proteins and DNA. This reactivity implicates this compound in the propagation of cellular damage associated with oxidative stress, a key factor in a multitude of disease states including cardiovascular and neurodegenerative disorders. A thorough understanding of its metabolic processing is therefore essential for developing targeted therapeutic strategies and identifying relevant biomarkers of oxidative damage.

Predicted Metabolic Pathways of this compound

Based on the well-characterized metabolism of other reactive aldehydes, the metabolic fate of this compound in mammalian systems is predicted to proceed through several key detoxification pathways.

Glutathione Conjugation: The Primary Detoxification Route

The initial and most critical step in the detoxification of electrophilic compounds like this compound is conjugation with the endogenous antioxidant, glutathione (GSH). This reaction can occur spontaneously but is significantly accelerated by glutathione S-transferases (GSTs). The nucleophilic thiol group of GSH attacks the electrophilic carbon of the aldehyde, forming a glutathione conjugate.

The Glyoxalase System: A Specialist in α-Oxoaldehyde Detoxification

The glyoxalase system, comprising the enzymes Glyoxalase I (Glo1) and Glyoxalase II (Glo2), is a highly efficient pathway for the detoxification of α-oxoaldehydes.[1] It is highly probable that this compound is a substrate for this system. The process begins with the spontaneous formation of a hemithioacetal between this compound and GSH. Glo1 then isomerizes this hemithioacetal to an S-2-hydroxyacylglutathione derivative. Subsequently, Glo2 hydrolyzes this thioester, yielding the corresponding α-hydroxy acid (2-hydroxynonanoic acid) and regenerating GSH.

Reduction by Aldo-Keto Reductases (AKRs)

Aldo-keto reductases are a superfamily of NAD(P)H-dependent oxidoreductases that catalyze the reduction of a wide range of aldehydes and ketones.[2] AKRs can reduce the aldehyde group of this compound to a primary alcohol, forming 2-oxononanol. In the presence of glutathione, AKRs have also been shown to reduce the ketone group of the GSH-aldehyde conjugate.[3]

Oxidation by Aldehyde Dehydrogenases (ALDHs)

The aldehyde dehydrogenase superfamily of enzymes catalyzes the oxidation of aldehydes to their corresponding carboxylic acids.[4] ALDHs can oxidize the aldehyde group of this compound to yield 2-oxononanoic acid. This pathway competes with glutathione conjugation for the available aldehyde substrate.[5]

Excretion as Mercapturic Acid

Following glutathione conjugation, the resulting this compound-GSH conjugate undergoes further processing before excretion. The glutamate and glycine residues are sequentially cleaved by γ-glutamyltranspeptidase and dipeptidases to form the cysteine conjugate. This conjugate is then N-acetylated by N-acetyltransferase to form the final, water-soluble mercapturic acid (N-acetylcysteine conjugate), which is then excreted in the urine.[6][7] The detection of specific mercapturic acids in urine is a well-established method for biomonitoring exposure to electrophilic compounds.[8][9]

Quantitative Data on Related Aldehyde Metabolism

While specific quantitative data for this compound metabolism is not yet available in the literature, data from studies on the structurally related and extensively studied aldehyde, 4-hydroxy-2-nonenal (HNE), provides valuable insights into the likely distribution and efficiency of these metabolic pathways.

| Aldehyde | Biological Matrix | Metabolite(s) | Concentration/Percentage | Species | Reference |

| 4-hydroxy-2-nonenal (HNE) | Rat Aortic Smooth Muscle Cells | Glutathione-linked metabolites | 60-65% of total metabolism | Rat | [5] |

| 4-hydroxy-2-nonenal (HNE) | Rat Aortic Smooth Muscle Cells | 4-hydroxynonanoic acid (HNA) | 25-30% of total metabolism | Rat | [5] |

| 4-hydroxy-2-nonenal (HNE) | Urine | Mercapturic acid conjugates | 67.1% of administered dose after 48h | Rat | [6] |

Experimental Protocols

The following sections outline generalized protocols for the analysis of this compound and its metabolites. These protocols are based on established methods for other reactive aldehydes and would require optimization for the specific analysis of this compound.

Synthesis of this compound-Glutathione Conjugate Standard

A standard for the this compound-GSH conjugate is essential for its identification and quantification in biological samples.

Materials:

-

This compound

-

Reduced Glutathione (GSH)

-

Phosphate buffer (pH 7.4)

-

High-purity water

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

HPLC system with UV detector

-

Lyophilizer

Protocol:

-

Dissolve this compound and a molar excess of GSH in phosphate buffer (pH 7.4).

-

Incubate the reaction mixture at room temperature, monitoring the reaction progress by HPLC-UV.

-

Once the reaction is complete, purify the conjugate using SPE.

-

Wash the SPE cartridge with water to remove unreacted GSH and salts.

-

Elute the conjugate with an appropriate organic solvent (e.g., methanol).

-

Confirm the identity and purity of the conjugate by LC-MS/MS.

-

Lyophilize the purified conjugate to obtain a stable powder.

Analysis of this compound Metabolites in Urine by LC-MS/MS

This protocol describes a general method for the detection and quantification of the mercapturic acid derivative of this compound in urine.

Materials:

-

Urine samples

-

Internal standard (e.g., a stable isotope-labeled version of the this compound mercapturic acid)

-

Methanol

-

Formic acid

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

Protocol:

-

Thaw urine samples on ice.

-

Spike the samples with the internal standard.

-

Pre-treat the samples by acidifying with formic acid.

-

Perform solid-phase extraction to concentrate the analytes and remove interfering matrix components.

-

Wash the SPE cartridge with an acidic aqueous solution.

-

Elute the metabolites with methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

-

Inject the sample into the LC-MS/MS system.

-

Separate the metabolites using a C18 reversed-phase column with a gradient of water and acetonitrile, both containing formic acid.

-

Detect and quantify the target analytes using multiple reaction monitoring (MRM) in negative ion mode. The precursor ion will be the [M-H]⁻ of the this compound mercapturic acid, and the product ions will be characteristic fragments.

Visualizing the Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways of this compound.

Caption: Overview of the primary metabolic pathways of this compound.

Caption: The Glyoxalase system pathway for this compound detoxification.

Caption: Experimental workflow for urinary metabolite analysis.

Conclusion and Future Directions

The metabolic fate of this compound in mammalian systems is predicted to be a multifaceted process primarily involving glutathione conjugation, followed by enzymatic processing and urinary excretion as a mercapturic acid derivative. The glyoxalase system, along with aldo-keto reductases and aldehyde dehydrogenases, likely play significant roles in its detoxification. While the pathways outlined in this guide are based on strong evidence from related compounds, there is a clear need for further research to specifically investigate the metabolism of this compound. Future studies should focus on:

-

Quantitative in vivo studies: To determine the precise concentrations of this compound and its metabolites in various tissues and biological fluids following exposure.

-

Enzyme kinetics: To characterize the specific enzymes involved in this compound metabolism and determine their kinetic parameters.

-

Biomarker validation: To validate the use of the this compound mercapturic acid as a reliable biomarker of lipid peroxidation and oxidative stress in clinical settings.

-

Signaling pathway elucidation: To investigate the specific signaling pathways that are modulated by this compound and its metabolites.

A more complete understanding of the metabolic fate of this compound will undoubtedly provide critical insights into the mechanisms of oxidative stress-related diseases and pave the way for novel diagnostic and therapeutic interventions.

References

- 1. Glyoxalase I--structure, function and a critical role in the enzymatic defence against glycation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Aldo-Keto Reductase Superfamily and its Role in Drug Metabolism and Detoxification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism of the 2-oxoaldehyde methylglyoxal by aldose reductase and by glyoxalase-I: roles for glutathione in both enzymes and implications for diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Identification of biochemical pathways for the metabolism of oxidized low-density lipoprotein derived aldehyde-4-hydroxy trans-2-nonenal in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mercapturic acid conjugates as urinary end metabolites of the lipid peroxidation product 4-hydroxy-2-nonenal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vivo absorption, metabolism, and urinary excretion of alpha,beta-unsaturated aldehydes in experimental animals. Relevance to the development of cardiovascular diseases by the dietary ingestion of thermally stressed polyunsaturate-rich culinary oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Study of urinary mercapturic acids as biomarkers of human acrylonitrile exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Oxononanal Adduct Formation with Proteins and DNA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid peroxidation, a consequence of oxidative stress, generates a diverse array of reactive aldehydes that can covalently modify cellular macromolecules, including proteins and DNA. Among these is 2-oxononanal, an α,β-unsaturated oxoaldehyde. While its close analogue, 4-oxo-2-nonenal (ONE), has been more extensively studied, this compound shares key chemical features that suggest a significant role in the pathophysiology of oxidative stress-related diseases. This technical guide provides a comprehensive overview of the current understanding of this compound adduct formation, drawing upon data from closely related compounds to infer its reactivity and biological consequences. The guide details the chemistry of adduct formation, presents available quantitative data, outlines experimental protocols for analysis, and illustrates the potential impact on cellular signaling pathways.

Core Concepts: Reactivity of α,β-Unsaturated Oxoaldehydes

This compound possesses two reactive electrophilic centers: the aldehyde carbonyl carbon and the β-carbon of the α,β-unsaturated system. This bifunctionality allows for two primary types of reactions with nucleophilic amino acid residues in proteins:

-

Michael Addition: Nucleophiles, such as the thiol group of cysteine and the imidazole group of histidine, can attack the β-carbon of the α,β-unsaturated system.

-

Schiff Base Formation: The primary amine of lysine residues can react with the aldehyde carbonyl to form a Schiff base.

These initial adducts can be unstable and may undergo further reactions, such as cyclization, oxidation, and cross-linking with other nucleophiles, leading to a diverse range of stable, advanced lipoxidation end-products (ALEs).

Quantitative Data on Adduct Formation

Direct quantitative data for this compound is limited in the current literature. However, extensive research on the isomeric and more studied 4-oxo-2-nonenal (ONE) provides valuable insights into the potential reactivity and adduct yields of this compound. The following tables summarize key quantitative findings for ONE, which can be considered indicative of the reactivity of α,β-unsaturated oxoaldehydes like this compound.

Table 1: Reactivity of 4-Oxo-2-Nonenal (ONE) with Proteins

| Parameter | Value | Protein(s) | Comments |

| Relative Reactivity | 6-31 times more reactive than 4-hydroxy-2-nonenal (HNE) | Ribonuclease A, β-lactoglobulin | Based on the disappearance of the α,β-unsaturated chromophore.[1] |

| Primary Reaction with Lysine | Schiff base formation | Model proteins | This is the fastest initial reaction with proteins.[1] |

| Protein Cross-linking | Occurs at > 3 mol ONE per 10 mol apoA-I | Apolipoprotein A-I (apoA-I) in HDL | This is 100-fold lower concentration than required for HNE.[2] |

Table 2: Protein Adducts of 4-Oxo-2-Nonenal (ONE) Identified by Mass Spectrometry

| Adduct Type | Amino Acid Residue(s) | Protein | Key Findings |

| Ketoamide | Lysine | Apolipoprotein A-I (apoA-I) | A stable, long-lived adduct formed from the initial Schiff base.[2][3] |

| Imidazolylpyrrole Cross-link | Histidine and Lysine | Model proteins | A stable cross-link formed from initial Michael addition at histidine followed by condensation with lysine.[3] |

| Michael Adducts | Cysteine, Histidine | Model proteins | Initial adducts formed via Michael addition.[3] |

Adduct Formation with DNA

α,β-Unsaturated aldehydes can also react with the nucleophilic centers in DNA bases, leading to the formation of potentially mutagenic adducts. Studies on 4-oxo-2-nonenal have demonstrated its ability to form etheno adducts with deoxyguanosine and deoxyadenosine. These adducts are formed through a reaction of the aldehyde with the exocyclic amino group and a ring nitrogen of the DNA base.

Experimental Protocols

The following protocols are generalized methods for the study of α,β-unsaturated oxoaldehyde adducts and can be adapted for this compound.

Protocol 1: Synthesis of α,β-Unsaturated Aldehydes

This is a general procedure that can be adapted for the synthesis of this compound, though specific optimization would be required. The synthesis of α,β-unsaturated aldehydes can be challenging due to their reactivity.[4]

Materials:

-

Appropriate starting materials for the specific synthesis route (e.g., a saturated aldehyde and a source of formaldehyde for a Mannich-type reaction, or an alcohol for oxidation).

-

Organic solvents (e.g., toluene, dichloromethane).

-

Catalysts (e.g., zirconium(II) hydride for oxidation of an allylic alcohol).[4]

-

Reagents for purification (e.g., silica gel for column chromatography).

Procedure:

-

A common method for synthesizing α,β-unsaturated aldehydes is the oxidation of the corresponding allylic alcohol.[4]

-

For example, cinnamyl alcohol can be oxidized to cinnamaldehyde in the presence of a catalyst like Zr(Cp)2H2 in toluene at 110°C.[4]

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash chromatography on silica gel.[4]

-

The structure of the purified α,β-unsaturated aldehyde is confirmed by 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: Analysis of Protein Adducts by Mass Spectrometry

This protocol outlines a general workflow for the identification of protein adducts of this compound using mass spectrometry.

Materials:

-

Protein of interest (e.g., human serum albumin, lysozyme).

-

This compound.

-

Phosphate buffer (pH 7.4).

-

Reducing agent (e.g., sodium borohydride, NaBH4) to stabilize Schiff base adducts.[5]

-

Trypsin (for proteolytic digestion).

-

Reagents for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis (e.g., acetonitrile, formic acid).

Procedure:

-

Protein Adduction:

-

Incubate the protein of interest with this compound in phosphate buffer (pH 7.4) at 37°C for a defined period (e.g., 1-24 hours).

-

To stabilize Schiff base adducts, add a reducing agent like NaBH4 and incubate for an additional 30 minutes at room temperature.[5]

-

Remove excess aldehyde and reducing agent by dialysis or using spin desalting columns.

-

-

Proteolytic Digestion:

-

Denature the adducted protein using urea or guanidine hydrochloride.

-

Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide.

-

Digest the protein into peptides using trypsin overnight at 37°C.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide mixture by LC-MS/MS.

-

Separate peptides using a C18 reverse-phase column with a gradient of acetonitrile in water containing 0.1% formic acid.

-

Acquire tandem mass spectra in a data-dependent manner.

-

-

Data Analysis:

-

Search the MS/MS data against a protein database using software such as Mascot or Sequest.

-

Specify the expected mass shifts for this compound adducts as variable modifications on nucleophilic amino acid residues (e.g., Lys, Cys, His).

-

Manually validate the identified adducted peptides by inspecting the MS/MS spectra for characteristic fragment ions.

-

Signaling Pathways and Biological Consequences

The formation of adducts by reactive aldehydes like this compound can have significant biological consequences by altering protein function and activating cellular signaling pathways. Two key pathways that are often modulated by lipid peroxidation products are the NF-κB and Keap1-Nrf2 pathways.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation, immunity, and cell survival.[6] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Various stimuli, including oxidative stress, can lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. Reactive aldehydes can modulate NF-κB signaling, although the effects can be complex and concentration-dependent.

Caption: Modulation of the NF-κB signaling pathway by oxidative stress.

Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is the major regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) is targeted for degradation by the Keap1 (Kelch-like ECH-associated protein 1)-Cul3-Rbx1 E3 ubiquitin ligase complex. Electrophiles, including many lipid peroxidation products, can react with cysteine residues in Keap1, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of a battery of antioxidant and detoxification genes.

Caption: Activation of the Keap1-Nrf2 antioxidant response pathway.

Experimental Workflow for Adduct Analysis

The following diagram illustrates a typical workflow for the identification and characterization of this compound-protein adducts.

Caption: Workflow for the analysis of this compound-protein adducts.

Conclusion

This compound, as an α,β-unsaturated oxoaldehyde, is a reactive electrophile capable of forming covalent adducts with proteins and likely with DNA. While direct experimental data for this compound remains to be fully elucidated, the extensive research on the closely related compound 4-oxo-2-nonenal provides a strong basis for understanding its chemical reactivity and biological implications. The formation of these adducts can lead to alterations in protein structure and function, and modulate key cellular signaling pathways involved in inflammation and antioxidant defense. The experimental protocols and analytical strategies outlined in this guide provide a framework for researchers to further investigate the role of this compound and other lipid-derived aldehydes in health and disease, ultimately aiding in the development of novel therapeutic strategies targeting oxidative stress.

References

- 1. 4-Oxo-2-nonenal is both more neurotoxic and more protein reactive than 4-hydroxy-2-nonenal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modified sites and functional consequences of 4-oxo-2-nonenal adducts in HDL that are elevated in familial hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mass spectrometric evidence for long-lived protein adducts of 4-oxo-2-nonenal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. publications.aston.ac.uk [publications.aston.ac.uk]

- 6. m.youtube.com [m.youtube.com]

Toxicological Profile of 2-Oxononanal and its Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxononanal, an α-keto aldehyde, is a reactive carbonyl species that can be generated endogenously through lipid peroxidation of polyunsaturated fatty acids. Its bifunctional nature, possessing both an aldehyde and a ketone group, contributes to its reactivity and potential for interacting with biological macromolecules. This technical guide provides a comprehensive overview of the current understanding of the toxicological profile of this compound and its potential metabolites. Due to the limited direct research on this compound, this guide also draws upon data from structurally related compounds, such as nonanal and other reactive aldehydes, to infer its potential toxicological properties. This document is intended to serve as a resource for researchers and professionals involved in drug development and toxicological assessment.

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₉H₁₆O₂ | PubChem |

| Molecular Weight | 156.22 g/mol | PubChem |

| CAS Number | 2363-87-3 | PubChem |

| Appearance | Not available | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Not available |

Quantitative Toxicological Data

| Compound | Test | Route | Species | Value | Reference |

| Nonanal | LD50 | Oral | Rat | >5000 mg/kg bw | [1] |

| Nonanal | LD50 | Dermal | Rabbit | >5000 mg/kg bw | [1] |

| Nonanal | NOAEL | Oral | Rat | 29 mg/kg bw/day (12-week study) | [1] |

Metabolism

Specific studies on the metabolism of this compound are currently unavailable. However, based on the metabolism of other aldehydes and α-keto acids, several metabolic pathways can be hypothesized. These include:

-

Oxidation: The aldehyde group can be oxidized to a carboxylic acid, forming 2-oxononanoic acid, a reaction likely catalyzed by aldehyde dehydrogenases.

-

Reduction: Both the aldehyde and ketone groups are susceptible to reduction. Reduction of the aldehyde would yield 2-oxo-1-nonanol, while reduction of the ketone would result in 2-hydroxy-nonanal. These reactions are typically catalyzed by alcohol dehydrogenases and aldo-keto reductases.

-

Glutathione Conjugation: As a reactive aldehyde, this compound is a likely substrate for glutathione S-transferases (GSTs), leading to the formation of a glutathione conjugate. This is a major detoxification pathway for many electrophilic compounds.

Further research is necessary to elucidate the specific metabolic fate of this compound and identify its major metabolites in vivo.

Caption: Hypothetical metabolic pathways of this compound.

Toxicological Endpoints

Cytotoxicity

As a reactive aldehyde, this compound is expected to exhibit cytotoxic effects. Reactive carbonyl compounds can induce cytotoxicity through various mechanisms, including:

-

Protein Adduct Formation: The electrophilic carbonyl groups can react with nucleophilic residues on proteins (e.g., cysteine, histidine, and lysine), leading to protein dysfunction, enzyme inhibition, and disruption of cellular processes.

-

Oxidative Stress: Interaction with cellular components can lead to the generation of reactive oxygen species (ROS), resulting in oxidative stress and damage to lipids, proteins, and DNA.

-

Mitochondrial Dysfunction: Damage to mitochondrial proteins and disruption of the electron transport chain can impair cellular energy metabolism and trigger apoptosis.

Genotoxicity

The genotoxic potential of this compound has not been directly evaluated. However, other lipid peroxidation products and reactive aldehydes have been shown to be genotoxic. Potential mechanisms of genotoxicity include:

-

DNA Adduct Formation: The aldehyde group can react with DNA bases, particularly deoxyguanosine, to form various adducts that can lead to mutations if not repaired.

-

DNA Strand Breaks: Oxidative stress induced by this compound can cause single- and double-strand breaks in DNA.

Experimental Protocols

Detailed experimental protocols for assessing the toxicity of this compound are not available. However, standard assays can be adapted for this purpose.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

General Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treatment: Expose the cells to a range of concentrations of this compound (e.g., 0.1 µM to 1 mM) for a defined period (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Caption: Workflow for a typical MTT cytotoxicity assay.

Genotoxicity Assay: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it). The test chemical is evaluated for its ability to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

General Protocol:

-

Preparation: Prepare different concentrations of this compound.

-

Exposure: Mix the test compound with the bacterial tester strain in the presence and absence of a metabolic activation system (S9 mix from rat liver).

-

Plating: Plate the mixture on a minimal agar medium lacking histidine.

-

Incubation: Incubate the plates for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Genotoxicity Assay: In Vitro Chromosomal Aberration Test

This assay evaluates the potential of a substance to induce structural chromosomal abnormalities in cultured mammalian cells.

Principle: Cells are exposed to the test substance, and metaphase chromosomes are examined for structural damage.

General Protocol:

-

Cell Culture: Culture suitable mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes).

-

Treatment: Expose the cells to at least three concentrations of this compound for a defined period, both with and without metabolic activation (S9 mix).

-

Metaphase Arrest: Add a metaphase-arresting agent (e.g., colcemid) to accumulate cells in metaphase.

-

Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, fix them, and prepare chromosome spreads on microscope slides.

-

Analysis: Stain the chromosomes and score for structural aberrations (e.g., breaks, gaps, deletions, and exchanges) under a microscope.

Signaling Pathways

The specific signaling pathways affected by this compound have not been elucidated. However, as a reactive aldehyde and a product of lipid peroxidation, it is plausible that it could modulate pathways sensitive to oxidative stress and electrophilic compounds. These may include:

-

Nrf2/Keap1 Pathway: This is a major pathway involved in the cellular response to oxidative stress. Electrophiles can react with cysteine residues on Keap1, leading to the release and activation of the transcription factor Nrf2. Nrf2 then translocates to the nucleus and induces the expression of antioxidant and detoxification enzymes.

-

MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are key signaling cascades that respond to various cellular stresses, including oxidative stress. Reactive aldehydes have been shown to activate these pathways, leading to diverse cellular responses such as proliferation, differentiation, and apoptosis.

-

NF-κB Pathway: The transcription factor NF-κB is a critical regulator of inflammation and cell survival. Oxidative stress can activate the NF-κB pathway, leading to the expression of pro-inflammatory cytokines and other target genes.

Caption: Potential signaling pathways affected by this compound.

Conclusion and Future Directions

The toxicological profile of this compound is largely uncharacterized. Based on its chemical structure as an α-keto aldehyde and its relationship to other reactive lipid peroxidation products, it is predicted to exhibit cytotoxic and potentially genotoxic effects. The primary mechanisms of toxicity are likely to involve covalent modification of cellular macromolecules and induction of oxidative stress.

Future research should focus on:

-

Quantitative Toxicity Assessment: Determining key toxicological parameters such as LD50, NOAEL, and IC50 values for cytotoxicity in various cell lines.

-

Metabolism and Metabolite Identification: Elucidating the metabolic pathways of this compound and identifying its major metabolites to understand its bioactivation and detoxification.

-

Genotoxicity Evaluation: Conducting a battery of in vitro and in vivo genotoxicity assays to assess its mutagenic and clastogenic potential.

-

Mechanism of Action Studies: Investigating the specific cellular targets and signaling pathways modulated by this compound to better understand its toxicological mechanisms.

A thorough understanding of the toxicological profile of this compound is crucial for assessing its potential risks to human health, particularly in the context of diseases associated with increased lipid peroxidation and for the safety evaluation of products where it may be present.

References

2-Oxononanal as a Biomarker for Neurodegenerative Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD) are characterized by progressive neuronal loss and debilitating clinical symptoms. A growing body of evidence implicates oxidative stress as a key contributor to the pathophysiology of these disorders. Lipid peroxidation, a major consequence of oxidative stress, generates a variety of reactive aldehydes that can inflict cellular damage. Among these, 2-Oxononanal, a product of polyunsaturated fatty acid oxidation, is emerging as a potential biomarker for monitoring disease progression and therapeutic efficacy. This technical guide provides a comprehensive overview of this compound, including its formation, proposed role in neurodegeneration, and detailed methodologies for its detection and quantification.

Introduction: The Role of Oxidative Stress in Neurodegeneration

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize these reactive intermediates.[1][[“]] The brain is particularly vulnerable to oxidative damage due to its high oxygen consumption, abundant lipid content, and relatively modest antioxidant defenses. In neurodegenerative diseases, oxidative stress is a common pathological feature, contributing to neuronal dysfunction and cell death.[1][3]

Lipid peroxidation, the oxidative degradation of lipids, is a primary mechanism of cellular damage initiated by ROS. This process generates a complex mixture of reactive aldehydes, including malondialdehyde (MDA), 4-hydroxy-2-nonenal (HNE), and α,β-unsaturated aldehydes like this compound.[4][5] These aldehydes are highly reactive and can form adducts with proteins, nucleic acids, and lipids, leading to impaired cellular function and contributing to the pathology of neurodegenerative diseases.[4]

This compound: A Product of Lipid Peroxidation

This compound is an α-ketoaldehyde formed from the oxidative degradation of polyunsaturated fatty acids (PUFAs), particularly those of the n-3 and n-6 series.[6] While specific quantitative data for this compound in neurodegenerative diseases is still emerging, the levels of related lipid peroxidation products are known to be elevated in the brain and cerebrospinal fluid (CSF) of patients with these conditions.[7]

Formation of this compound

The formation of this compound is initiated by the abstraction of a hydrogen atom from a PUFA by a reactive oxygen species, leading to the formation of a lipid radical. This radical reacts with molecular oxygen to form a lipid peroxyl radical, which can then propagate a chain reaction of lipid peroxidation. The subsequent decomposition of lipid hydroperoxides yields a variety of breakdown products, including this compound.

Figure 1: Simplified pathway of this compound formation from polyunsaturated fatty acids.

Pathophysiological Role of this compound in Neurodegeneration

While direct evidence for this compound is still under investigation, the known reactivity of similar α,β-unsaturated aldehydes suggests several mechanisms by which it could contribute to neurodegeneration:

-

Protein Modification and Aggregation: Aldehydes can react with nucleophilic side chains of amino acids (e.g., lysine, histidine, cysteine), leading to the formation of protein adducts and cross-links. This can result in protein misfolding and aggregation, a hallmark of many neurodegenerative diseases. For instance, the related compound 4-oxo-2-nonenal has been shown to induce the aggregation of α-synuclein, a key protein implicated in Parkinson's disease.[8]

-

Mitochondrial Dysfunction: Mitochondria are primary targets of oxidative stress. Aldehydes can impair mitochondrial function by modifying mitochondrial proteins and lipids, leading to decreased ATP production, increased ROS generation, and the initiation of apoptotic pathways.[9][10]

-

Induction of Apoptosis: The accumulation of damaged proteins and dysfunctional mitochondria can trigger programmed cell death, or apoptosis, contributing to the progressive neuronal loss seen in neurodegenerative diseases.

Figure 2: Potential signaling pathways affected by this compound in neuronal cells.

Quantitative Data (Illustrative)

Direct quantitative measurements of this compound in neurodegenerative diseases are not yet widely available in the literature. However, based on studies of similar lipid peroxidation products, it is hypothesized that its levels would be elevated in affected individuals. The following table is an illustrative representation of how such data could be presented.

| Biomarker | Disease | Matrix | Control Group (ng/mL or ng/g tissue) | Patient Group (ng/mL or ng/g tissue) | Fold Change | p-value | Reference |

| This compound | Alzheimer's Disease | CSF | Hypothetical Data | Hypothetical Data | Hypothetical Data | Hypothetical Data | N/A |

| This compound | Alzheimer's Disease | Brain Tissue (Hippocampus) | Hypothetical Data | Hypothetical Data | Hypothetical Data | Hypothetical Data | N/A |

| This compound | Parkinson's Disease | CSF | Hypothetical Data | Hypothetical Data | Hypothetical Data | Hypothetical Data | N/A |

| This compound | Parkinson's Disease | Brain Tissue (Substantia Nigra) | Hypothetical Data | Hypothetical Data | Hypothetical Data | Hypothetical Data | N/A |

Experimental Protocols for this compound Analysis

The quantification of this compound in biological samples typically requires sensitive and specific analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation Workflow

Figure 3: General workflow for the analysis of this compound from biological samples.

Detailed Methodology for GC-MS Analysis

1. Sample Preparation:

- To 1 mL of CSF or 100 mg of brain homogenate, add an internal standard (e.g., deuterated this compound).

- Perform alkaline hydrolysis with 1 M KOH at 60°C for 30 minutes to release esterified aldehydes.

- Neutralize the sample with HCl and perform a liquid-liquid extraction with a non-polar solvent like hexane.

- Evaporate the organic layer to dryness under a stream of nitrogen.

2. Derivatization:

- The dried extract is first subjected to methoximation to protect the keto group. This is achieved by reacting the sample with methoxyamine hydrochloride in pyridine.

- Subsequently, the sample is silylated using a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility.

3. GC-MS Analysis:

- Gas Chromatograph: Agilent 7890B or equivalent.

- Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar.

- Injector: Splitless mode at 250°C.

- Oven Program: Start at 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

- Mass Spectrometer: Agilent 5977A or equivalent.

- Ionization: Electron Ionization (EI) at 70 eV.

- Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of the derivatized this compound and internal standard.

Detailed Methodology for LC-MS/MS Analysis

1. Sample Preparation:

- Follow the same initial steps as for GC-MS (internal standard spiking, hydrolysis, and extraction).

- After extraction, the sample is evaporated and reconstituted in a mobile phase-compatible solvent (e.g., methanol/water). Derivatization is typically not required for LC-MS/MS.

2. LC-MS/MS Analysis:

- Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

- Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: A suitable gradient to separate this compound from other matrix components.

- Mass Spectrometer: Sciex 6500+ or equivalent triple quadrupole mass spectrometer.

- Ionization: Electrospray Ionization (ESI) in positive or negative ion mode.

- Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of this compound and its internal standard.

Conclusion and Future Directions

This compound holds promise as a biomarker for neurodegenerative diseases due to its direct link to lipid peroxidation, a key pathological process. While further research is needed to establish its specific concentrations in patient populations and to fully elucidate its role in disease mechanisms, the analytical methods for its detection are well-established. Future studies should focus on:

-

Quantitative profiling of this compound in large patient cohorts to validate its biomarker potential.

-

Investigating the specific protein targets of this compound adduction in the brain.

-

Elucidating the downstream signaling pathways directly affected by this compound.

-

Developing targeted therapeutic strategies to mitigate the detrimental effects of this compound and other reactive aldehydes.

This technical guide provides a foundational understanding of this compound and a framework for its investigation as a valuable tool in the research and development of diagnostics and therapeutics for neurodegenerative diseases.

References

- 1. longdom.org [longdom.org]

- 2. consensus.app [consensus.app]

- 3. Lipids as Emerging Biomarkers in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Specific markers of lipid peroxidation issued from n-3 and n-6 fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CSF Markers of Oxidative Stress Are Associated with Brain Atrophy and Iron Accumulation in a 2-Year Longitudinal Cohort of Early MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Direct sample introduction GC-MS/MS for quantification of organic chemicals in mammalian tissues and blood extracted with polymers without clean-up - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bioinorganic Chemistry of Micronutrients Related to Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral [scirp.org]

The Enigmatic Role of 2-Oxononanal in Cancer Pathogenesis: An Uncharted Territory

While the field of oncology has made significant strides in understanding the intricate mechanisms driving cancer, the specific role of the lipid peroxidation product 2-Oxononanal in pathogenesis remains largely unexplored and undefined. A comprehensive review of the current scientific literature reveals a significant gap in knowledge regarding this particular α-keto aldehyde, in stark contrast to the extensive research dedicated to its more prominent counterpart, 4-hydroxynonenal (4-HNE). Consequently, a detailed technical guide on the core functions of this compound in cancer, including quantitative data, established experimental protocols, and defined signaling pathways, cannot be constructed at this time due to the scarcity of specific research.

Lipid peroxidation, a process of oxidative degradation of lipids, results in the formation of a complex mixture of reactive aldehydes. These molecules, due to their high reactivity, can form adducts with cellular macromolecules such as DNA, proteins, and lipids, thereby influencing a multitude of cellular processes. While aldehydes as a class have been implicated in carcinogenesis, with some serving as potential biomarkers for certain cancers like lung cancer, the individual contributions of many of these compounds are yet to be elucidated.